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Compound of Interest

Compound Name:
2-(Methylthio)-5-

(trifluoromethyl)pyridine

CAS No.: 650592-47-5

Cat. No.: B2607117 Get Quote

Introduction: The Non-Steroidal Paradigm
Compound Identity: Finerenone (BAY 94-8862) Chemical Class: Non-steroidal

Mineralocorticoid Receptor Antagonist (MRA) Therapeutic Focus: Chronic Kidney Disease

(CKD) in Type 2 Diabetes, Heart Failure.[1][2][3]

Characterizing CAS 650592-47-5 requires a departure from traditional steroidal MRA protocols

(e.g., Spironolactone).[4] Unlike its predecessors, Finerenone utilizes a bulky dihydropyridine-

based structure to induce a distinct conformational change in the Mineralocorticoid Receptor

(MR). This guide outlines a rigorous, self-validating characterization framework designed to

ensure the integrity of this reference standard for high-stakes research.

Comparative Analysis: Finerenone vs. Steroidal
Alternatives[2][4][5][6][7][8]
The value of Finerenone lies in its selectivity profile and physicochemical properties.[2][5][6]

While steroidal MRAs often cross-react with Androgen (AR) and Progesterone (PR) receptors

—causing side effects like gynecomastia—Finerenone is highly specific.

Table 1: Physicochemical and Pharmacological
Comparison
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Feature
Finerenone (CAS

650592-47-5)
Eplerenone Spironolactone

Structure
Non-Steroidal

(Dihydropyridine)
Steroidal Steroidal

MR Potency (IC50) 18 nM (High Potency) 990 nM (Low Potency) 24 nM (High Potency)

Selectivity (MR vs

AR/GR)

>500-fold (Highly

Selective)
Selective

Non-Selective (Binds

AR/PR)

Tissue Distribution
Balanced (Kidney =

Heart)
Kidney > Heart Kidney > Heart

Active Metabolites None None Canrenone (Active)

Lipophilicity (LogP) ~1.6 (Moderate) ~0.6 (Low) ~2.8 (High)

Mechanistic Insight (Causality)
The "bulky" non-steroidal structure of Finerenone prevents the MR ligand-binding domain from

adopting the agonist-like conformation often seen with partial agonists. This results in the

unstable recruitment of co-factors, effectively "locking" the receptor in an inactive state more

efficiently than steroidal alternatives.

Mechanism of Action Visualization
The following diagram illustrates the differential pathway inhibition by Finerenone compared to

Aldosterone activation.
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Figure 1: Mechanism of Action. Finerenone induces a distinct conformational change that

blocks co-factor recruitment more effectively than steroidal MRAs.[5]

Characterization Protocols (The "How-To")
To validate CAS 650592-47-5 as a reference standard, you must establish Identity, Chiral

Purity, and Chemical Purity.

Protocol A: Chemical Purity via RP-HPLC
Rationale: Finerenone is lipophilic. A C18 column with a gradient elution is necessary to

separate process-related impurities and degradation products.

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

Mobile Phase B: Acetonitrile (ACN).

Gradient:

0-2 min: 20% B

2-15 min: Linear ramp to 80% B

15-20 min: Hold at 80% B

Flow Rate: 1.0 mL/min.[7]

Detection: UV at 238 nm (Lambda max).[8]

System Suitability (Self-Validation):

Tailing Factor:[4] Must be < 1.5.

Theoretical Plates: > 5000.[9]

RSD of Standard Area: < 2.0% (n=5 injections).
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Protocol B: Chiral Purity (Critical)
Rationale: Finerenone contains a chiral center (4S configuration). The (R)-enantiomer is

biologically inactive or less potent.[10] Standard RP-HPLC cannot distinguish these. You must

use a chiral stationary phase.

Column: Chiralpak AD-H or IA (Amylose-based), 250 x 4.6 mm, 5 µm.

Mobile Phase: n-Hexane : Ethanol (60:40 v/v). Note: Isocratic elution is preferred for chiral

separations to maintain equilibrium.

Flow Rate: 1.0 mL/min.[7]

Temperature: 25°C.

Validation Criterion: Resolution (Rs) between (S) and (R) enantiomers must be > 2.0.

Protocol C: Structural Identity (NMR)
Rationale: To confirm the unique 1,4-dihydropyridine core and the specific naphthyridine ring

system.

Solvent: DMSO-d6.

Key Signals (1H NMR):

δ ~9.0 ppm (s, 1H): NH proton of the dihydropyridine ring (Diagnostic of the non-steroidal

core).

δ ~3.8 ppm (s, 3H): Methoxy group.

δ ~5.0-5.5 ppm: Chiral center proton (C4 position).

Analytical Workflow Diagram
This workflow ensures a "Go/No-Go" decision matrix for qualifying the reference material.
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Figure 2: Validation Workflow. A sequential approach prioritizing Identity and Chiral Purity

before general Chemical Purity.

Functional Validation (In Vitro)
For researchers requiring functional proof of the standard's activity, a Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over simple

radioligand binding, as it detects the specific conformational change induced by Finerenone.

Assay Principle: Measure the recruitment of a co-activator peptide (e.g., SRC-1) to the MR

ligand-binding domain (LBD).

Expectation: Finerenone should yield an IC50 of ~18 nM and inhibit the recruitment signal,

whereas Aldosterone would increase it.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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